

# Technical Guide: 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

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## Compound of Interest

Compound Name: 3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester

Cat. No.: B1292850

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CAS Number: 28033-08-1

This technical guide provides an in-depth overview of **3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester**, a key intermediate in pharmaceutical and chemical research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

## Core Chemical and Physical Data

**3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester** is a substituted pyridine derivative. The strategic placement of amino, bromo, and ethyl carboxylate groups on the pyridine ring makes it a versatile building block in organic synthesis.<sup>[1]</sup>

Property	Value
CAS Number	28033-08-1[2][3][4]
Molecular Formula	C8H9BrN2O2[5]
Molecular Weight	245.07 g/mol [5]
IUPAC Name	ethyl 3-amino-6-bromopyridine-2-carboxylate[5]
Boiling Point	362.1±37.0 °C at 760 mmHg
Density	1.6±0.1 g/cm3
Appearance	Solid

## Experimental Protocols

A detailed experimental protocol for the synthesis of the analogous methyl ester is available and can be adapted for the synthesis of the ethyl ester.[6] The synthesis generally involves the bromination of an aminopyridine precursor.

### Synthesis of 3-Amino-6-bromopyridine-2-carboxylic acid methyl ester (Adaptable for Ethyl Ester)

This two-step process involves the synthesis of the precursor followed by bromination.

#### Step 1: Synthesis of Methyl 3-aminopyridine-2-carboxylate

- This precursor can be synthesized through various established methods for pyridine ring formation or modification.

#### Step 2: Bromination

- Dissolution:** Dissolve Methyl 3-aminopyridine-2-carboxylate (17 g, 111.8 mmol) in a solvent mixture of water (288 mL) and 2M sulfuric acid (58 mL). Stir at room temperature until complete dissolution.[6] To synthesize the ethyl ester, ethyl 3-aminopyridine-2-carboxylate would be used as the starting material.

- Bromine Addition: Slowly add a solution of bromine (5.76 mL, 111.8 mmol) in acetic acid (43 mL) dropwise to the reaction mixture.[\[6\]](#)
- Reaction: Continue stirring the reaction at room temperature for 4 hours after the addition of bromine is complete.[\[6\]](#)
- Work-up:
  - Adjust the pH of the reaction mixture to 6 with a 2N aqueous sodium hydroxide solution.[\[6\]](#)
  - Extract the aqueous phase twice with ethyl acetate.[\[6\]](#)
  - Combine the organic layers and dry over anhydrous sodium sulfate.[\[6\]](#)
  - Remove the solvent by evaporation under reduced pressure to obtain the crude product.[\[6\]](#)
- Purification: Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to afford the final product.[\[6\]](#)

## Applications in Research and Drug Development

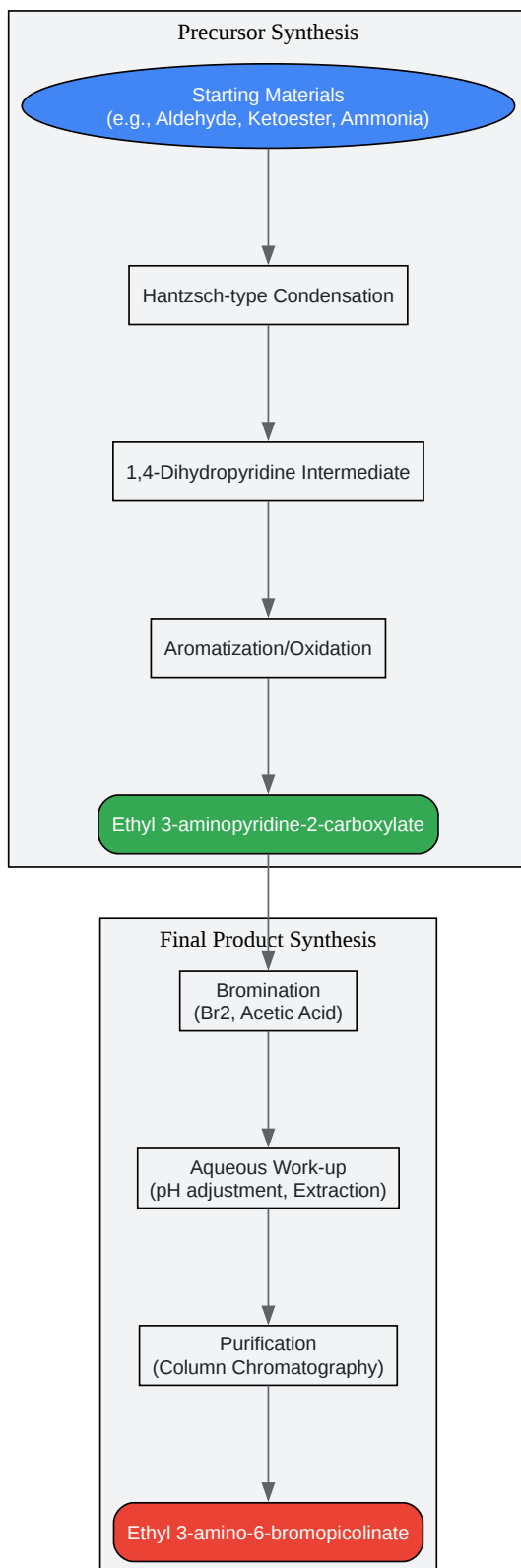
Substituted pyridines are a cornerstone in modern medicinal chemistry due to their presence in a wide range of pharmaceuticals.[\[1\]](#) They are often used as scaffolds for the development of new therapeutic agents. **3-Amino-6-bromopyridine-2-carboxylic acid ethyl ester**, with its multiple functional groups, serves as a versatile intermediate in the synthesis of more complex molecules, including kinase inhibitors and other biologically active compounds.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

The pyridine nucleus is a key component in numerous drugs, and its derivatives are actively researched for their potential as antibacterial, antiviral, anti-inflammatory, and anticancer agents.[\[5\]](#)[\[12\]](#)[\[13\]](#) The amino and bromo substituents on this particular ester provide reactive handles for further chemical modifications, such as cross-coupling reactions and amide bond formations, which are fundamental transformations in drug discovery.

## Workflow and Synthesis Visualization

The following diagram illustrates a generalized synthetic workflow for the preparation of a substituted pyridine, which is applicable to the synthesis of **3-Amino-6-bromopyridine-2-**

carboxylic acid ethyl ester.



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